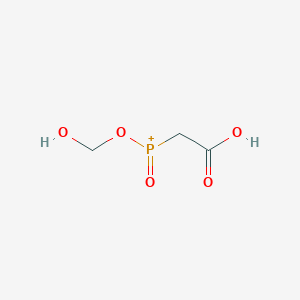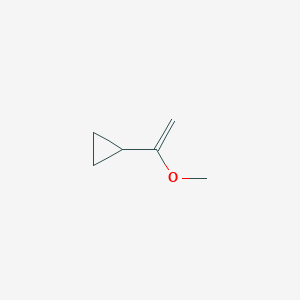
Cyclopropane, (1-methoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, (1-methoxyethenyl)-, also known by its chemical formula C6H10O, is a compound that features a cyclopropane ring substituted with a methoxyethenyl group. This compound is notable for its unique structure, which includes a highly strained three-membered ring, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For Cyclopropane, (1-methoxyethenyl)-, the synthesis can be achieved by the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane . This process involves specific reaction conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems to enhance regio-, diastereo-, and enantio-selectivity. These methods are designed to optimize yield and purity, making the process more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropane, (1-methoxyethenyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) are common.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopropane, (1-methoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and materials
Wirkmechanismus
The mechanism of action for Cyclopropane, (1-methoxyethenyl)-, involves its interaction with molecular targets through its strained ring structure. This strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an NMDA receptor antagonist and also inhibits AMPA receptors and nicotinic acetylcholine receptors .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less strain.
Uniqueness: Cyclopropane, (1-methoxyethenyl)-, is unique due to its methoxyethenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Eigenschaften
CAS-Nummer |
66031-87-6 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
1-methoxyethenylcyclopropane |
InChI |
InChI=1S/C6H10O/c1-5(7-2)6-3-4-6/h6H,1,3-4H2,2H3 |
InChI-Schlüssel |
HKDZODYCPJKOMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
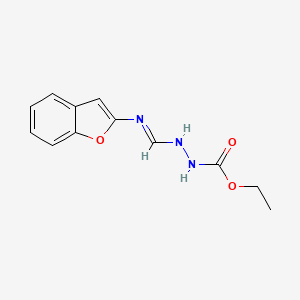
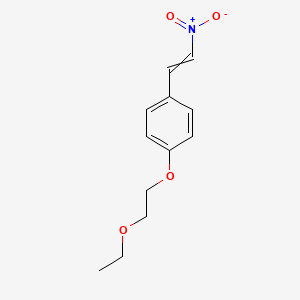
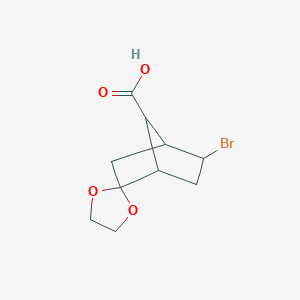
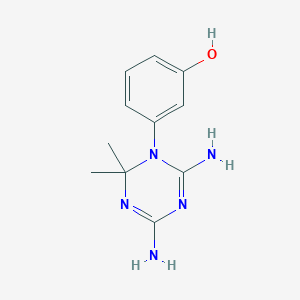
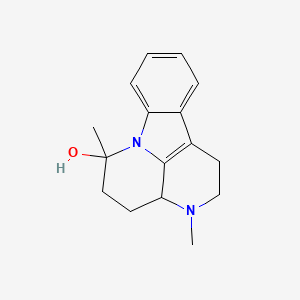
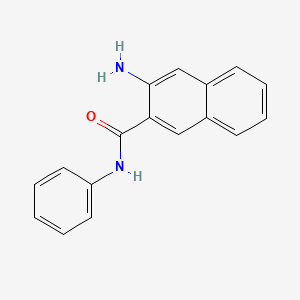
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
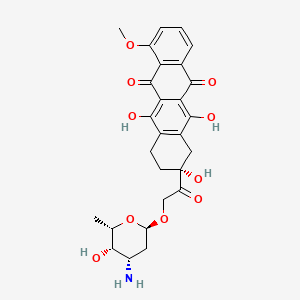
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)

